8-[((1E)-2-phenyl-1-azavinyl)amino]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-1, 3,7-trihydropurine-2,6-dione
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Description
Typically, a description of a compound would include its molecular formula, molecular weight, and structural formula. The structure can provide information about the functional groups present in the molecule, which can give clues about its reactivity and properties.
Synthesis Analysis
This involves looking at how the compound is made. This can include the starting materials used, the type of reactions involved, and the conditions under which the reactions are carried out.Molecular Structure Analysis
This involves examining the 3D structure of the molecule. Techniques such as X-ray crystallography or NMR spectroscopy can be used to determine the arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can provide information about the compound’s reactivity and stability, and can also help to predict how it might behave in different conditions.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and acidity/basicity (pKa). These properties can provide information about how the compound might behave in different environments.Safety And Hazards
This involves looking at the potential risks associated with handling the compound. This can include toxicity information, flammability, and any precautions that need to be taken when handling the compound.
Future Directions
This could involve looking at how the compound could be modified to improve its properties, or new applications for the compound that could be explored.
properties
CAS RN |
949407-29-8 |
---|---|
Product Name |
8-[((1E)-2-phenyl-1-azavinyl)amino]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-1, 3,7-trihydropurine-2,6-dione |
Molecular Formula |
C22H22N6O2 |
Molecular Weight |
402.458 |
IUPAC Name |
8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C22H22N6O2/c1-15-9-7-8-12-17(15)14-28-18-19(26(2)22(30)27(3)20(18)29)24-21(28)25-23-13-16-10-5-4-6-11-16/h4-13H,14H2,1-3H3,(H,24,25)/b23-13+ |
InChI Key |
ZXTABESSHAJOCC-YDZHTSKRSA-N |
SMILES |
CC1=CC=CC=C1CN2C3=C(N=C2NN=CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C |
solubility |
not available |
Origin of Product |
United States |
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